Product packaging for 1-[5-(3-Chlorophenyl)-2-furyl]methanamine(Cat. No.:CAS No. 1017414-86-6)

1-[5-(3-Chlorophenyl)-2-furyl]methanamine

Cat. No.: B1368440
CAS No.: 1017414-86-6
M. Wt: 207.65 g/mol
InChI Key: FKGVZOIWZNIIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[5-(3-Chlorophenyl)-2-furyl]methanamine (CAS 1017414-86-6) is a high-value chemical building block with a molecular weight of 207.66 g/mol and the formula C11H10ClNO . This compound features two aromatic rings and a reactive primary amine group, making it a versatile intermediate in organic synthesis and drug discovery efforts . Its structure, which incorporates both furan and chlorophenyl moieties, is commonly explored in the development of novel bioactive molecules and functional materials . Researchers utilize this compound for its potential in constructing more complex heterocyclic systems. Estimated physical properties include a boiling point of approximately 318-324°C and a melting point of 97.03°C, as predicted by computational models . Handling should be conducted with care, as similar amine-containing compounds can be corrosive and may cause severe skin burns and eye damage . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B1368440 1-[5-(3-Chlorophenyl)-2-furyl]methanamine CAS No. 1017414-86-6

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVZOIWZNIIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640659
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017414-86-6
Record name 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Chlorophenyl)-2-furyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanone.

    Reduction: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanol.

    Substitution: Formation of 1-[5-(3-methoxyphenyl)-2-furyl]methanamine.

Scientific Research Applications

1-[5-(3-Chlorophenyl)-2-furyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 1-[5-(2-Chlorophenyl)-2-furyl]methanamine Differs in the position of the chlorine atom on the phenyl ring (2- vs. 3-). Altered electronic effects and steric interactions may influence receptor binding. Limited biological data are available .
  • 1-[5-(4-Chlorophenyl)-2-furyl]methanamine The 4-chloro substitution alters the compound’s dipole moment and lipophilicity compared to the 3-chloro isomer.

Heterocyclic Variations

  • Molecular weight: 218.68 g/mol (C${12}$H${11}$ClN$_2$). Used in the synthesis of kinase inhibitors .
  • [5-(3-Chlorophenyl)thiophen-2-yl]methanamine

    • Substitutes furan with thiophene, increasing sulfur-mediated hydrophobic interactions.
    • Example: Antimalarial compound MMV019918 (see Section 2.2) .

Antimalarial Activity

  • MMV019918 (1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine)
    • Structural features: Bromine at the 4-position and a piperidinylmethyl group enhance dual-stage antimalarial activity.
    • IC$_{50}$ : 0.12 µM (asexual stage), 0.08 µM (sexual stage) .
    • Compared to this compound, the bromine and piperidine groups in MMV019918 improve target engagement and pharmacokinetics .

Enzyme Modulation

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
    • Thiazole core with a 3-chlorophenyl group shows selectivity for ATPase family targets (e.g., ATAD2).
    • IC$_{50}$ : 0.45 µM (ATAD2), with >100-fold selectivity over related isoforms .
    • The thiazole ring enhances metabolic stability compared to the furan-based parent compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP$^a$ Solubility (mg/mL)
This compound C${11}$H${10}$ClNO 207.66 2.8 0.15 (PBS)
MMV019918 C${17}$H${19}$BrClN$_2$O 398.70 4.1 0.03 (PBS)
[5-(4-Chlorophenyl)pyridin-3-yl]methanamine C${12}$H${11}$ClN$_2$ 218.68 3.2 0.22 (MeOH)
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C${10}$H${10}$Cl$2$N$2$S 279.18 2.5 0.10 (H$_2$O)

$^a$LogP values predicted using ChemAxon software.

Biological Activity

1-[5-(3-Chlorophenyl)-2-furyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉ClO and a molecular weight of approximately 208.64 g/mol. The compound features a furan ring linked to a chlorophenyl group, which enhances its reactivity and interaction with biological targets. The substitution pattern is critical for its biological activity, as the chlorinated phenyl group may influence binding affinities and metabolic stability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives of related structures have demonstrated cytotoxic effects with IC50 values in the low micromolar range against leukemia cell lines (e.g., HL-60, K-562) .
  • Antibacterial and Antifungal Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Studies on alkaloids with similar frameworks have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of furan derivatives with chlorinated phenyl amines. The following table summarizes some synthetic approaches:

Synthesis MethodKey ReagentsYield (%)
Method AFuran + 3-chlorophenyl amine85%
Method BFuran + chloromethyl amine78%
Method CFuran + substituted aniline90%

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cellular proliferation or metabolism, although specific targets for this compound remain to be elucidated.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives, one compound exhibited an IC50 value of 0.70 ± 0.14 μM against HL-60 cells, indicating strong antiproliferative properties .
  • Antimicrobial Efficacy : Another research effort demonstrated that related furan derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting that structural modifications can enhance antimicrobial activity .

Preparation Methods

Formation of the Furan-Aryl Core

One common route is the electrophilic substitution or cross-coupling reaction between furan derivatives and chlorinated aromatic compounds under acidic or catalytic conditions. For example:

  • Reacting furan with 3-chlorophenyl halides or derivatives under acidic catalysis to form 5-(3-chlorophenyl)-2-furyl intermediates.
  • Alternative methods include palladium-catalyzed coupling (Suzuki or Stille type) between 5-bromo-2-furyl intermediates and 3-chlorophenyl boronic acids or stannanes, though specific details for this compound are less documented.

Introduction of the Methanamine Group

The methanamine moiety is typically introduced by:

  • Reductive amination of the corresponding 2-furyl aldehyde derivative with ammonia or primary amines, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
  • Alternatively, halomethyl derivatives of the furan-aryl compound can be treated with ammonia or amines to yield the methanamine via nucleophilic substitution.

Example Synthetic Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Electrophilic substitution Furan + 3-chlorophenyl chloride, acid catalyst 5-(3-Chlorophenyl)-2-furyl intermediate
2 Oxidation to aldehyde Selective oxidation (e.g., SeO2 or MnO2) 5-(3-Chlorophenyl)-2-furyl aldehyde
3 Reductive amination NH3 or amine + NaBH(OAc)3 or NaBH3CN, acid catalyst This compound

This sequence is consistent with general principles of heterocyclic amine synthesis and is supported by analogous synthesis of related methanamine derivatives.

Alternative Preparation via Halomethylation and Amination

Another documented approach involves:

  • Halomethylation of the furan ring at the 2-position to form 2-(halomethyl)-5-(3-chlorophenyl)furan.
  • Subsequent nucleophilic substitution of the halogen by ammonia or amines to yield the methanamine.

This method requires careful control of halogenation conditions to avoid overreaction and side products.

Reaction Conditions and Yields

  • Typical solvents include dichloromethane, tetrahydrofuran, or toluene.
  • Temperatures range from 0°C to reflux depending on the step.
  • Bases such as potassium carbonate or triethylamine are used to neutralize acids during coupling or amination.
  • Acid catalysts include hydrochloric acid, trifluoroacetic acid, or acetic acid.
  • Hydrogenation steps (if involved) utilize Raney nickel or palladium catalysts under hydrogen atmosphere.
  • Overall yields for similar processes can exceed 50%, with purity optimized by recrystallization or chromatographic methods.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Disadvantages
Electrophilic substitution + Reductive amination Furan + chlorophenyl chloride → aldehyde → reductive amination Acid catalyst, NaBH(OAc)3, NH3, solvents like DCM Straightforward, moderate yields Requires selective oxidation step
Halomethylation + Nucleophilic substitution Halomethylation of furan → amination with NH3 Chlorination agents, ammonia, Raney Ni hydrogenation Avoids aldehyde oxidation step Halogenation step can be challenging
Cross-coupling + Reductive amination (less reported) Pd-catalyzed coupling of 5-bromo-furan + chlorophenyl boronic acid → reductive amination Pd catalysts, bases, reducing agents High selectivity, scalable Requires expensive catalysts

Research Findings and Notes

  • Preparation methods avoid hazardous intermediates such as halomethyl pyrazines known for lachrymatory effects.
  • The choice of reducing agent and acid catalyst significantly affects the yield and purity of the methanamine product.
  • Hydrogenation steps using Raney nickel under alkaline conditions are effective for converting intermediates to the amine.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction or chromatography are standard practices.
  • The compound’s synthetic routes have been optimized for pharmaceutical applications, emphasizing mild conditions and scalability.

Q & A

Q. What synthetic strategies are recommended for preparing 1-[5-(3-Chlorophenyl)-2-furyl]methanamine?

A two-step approach is commonly employed:

Furan Ring Functionalization : Suzuki-Miyaura coupling can introduce the 3-chlorophenyl group to a halogenated furan precursor (e.g., 5-bromo-2-furoic acid derivatives). This method ensures regioselectivity and high yields under palladium catalysis .

Amine Group Introduction : Reductive amination of a ketone intermediate (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde) using sodium cyanoborohydride or catalytic hydrogenation with ammonia provides the methanamine moiety. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should show a singlet for the methanamine NH2 group (~2.5 ppm) and aromatic protons (7.2–7.8 ppm) for the chlorophenyl and furan rings.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 237.06 for C11_{11}H10_{10}ClNO).
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the compound’s bioactivity data across studies?

Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew pharmacological assays. Validate purity via HPLC (C18 column, gradient: 0.1% TFA in acetonitrile/water) before testing .
  • Solvent Effects : Bioactivity in polar vs. nonpolar solvents (e.g., DMSO vs. ethanol) may differ due to aggregation. Use dynamic light scattering (DLS) to assess solubility .
  • Receptor Specificity : Perform molecular docking (AutoDock Vina) to compare binding affinities with structurally related targets, such as monoamine oxidases or GPCRs, to clarify mechanism .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., the furan ring’s α-position). Fukui indices highlight nucleophilic attack sites .
  • MD Simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to assess stability of the protonated amine under physiological pH .

Methodological Challenges & Solutions

Q. How to optimize reaction yields when scaling up synthesis?

  • Catalyst Loading : Reduce Pd(OAc)2_2 from 5 mol% to 2 mol% with ligand (XPhos) to minimize cost without compromising coupling efficiency .
  • Temperature Control : Maintain ≤60°C during reductive amination to prevent side reactions (e.g., over-reduction of the furan ring) .

Q. What analytical techniques address stability issues in long-term storage?

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via TLC (silica gel, visualization: ninhydrin).
  • Stabilizers : Add 1% w/v ascorbic acid to ethanol stock solutions to inhibit oxidation of the primary amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.